1-(4-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone
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Overview
Description
1-(4-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone is a complex organic compound with a unique structure that includes an ethoxy group, a nitrophenyl group, and a trichloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone typically involves multiple steps. One common approach is to start with the nitration of ethoxybenzene to form 1-ethoxy-4-nitrobenzene . This intermediate can then undergo further reactions to introduce the amino and trichloroethanone groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the ethoxy group could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(4-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone has several scientific research applications:
Chemistry: It can be used as a precursor for synthesizing other complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds in medicinal chemistry.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone involves its interaction with molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the trichloroethanone moiety can interact with enzymes and other proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-4-nitrobenzene: A simpler compound with similar functional groups.
4-Nitrophenetole: Another compound with an ethoxy and nitro group but lacking the trichloroethanone moiety.
Uniqueness
1-(4-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
27828-87-1 |
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Molecular Formula |
C18H15Cl3N2O5 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[4-[[1-ethoxy-2-(4-nitrophenyl)-2-oxoethyl]amino]phenyl]ethanone |
InChI |
InChI=1S/C18H15Cl3N2O5/c1-2-28-17(15(24)11-5-9-14(10-6-11)23(26)27)22-13-7-3-12(4-8-13)16(25)18(19,20)21/h3-10,17,22H,2H2,1H3 |
InChI Key |
NJPYLDDMJMGEFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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